2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride
CAS No.: 1240528-22-6
Cat. No.: VC2556062
Molecular Formula: C9H8ClF3N2
Molecular Weight: 236.62 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride - 1240528-22-6](/images/structure/VC2556062.png)
Specification
CAS No. | 1240528-22-6 |
---|---|
Molecular Formula | C9H8ClF3N2 |
Molecular Weight | 236.62 g/mol |
IUPAC Name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile;hydrochloride |
Standard InChI | InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H |
Standard InChI Key | BZDBSWDFNKNCDT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1240528-22-6 |
Molecular Formula | C₉H₇F₃N₂·HCl or C₉H₈ClF₃N₂ |
Molecular Weight | 236.62 g/mol |
Physical State | Powder at room temperature |
IUPAC Name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride |
Structural Representations
The compound can be represented through various chemical notations:
Representation Type | Value |
---|---|
InChI | InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H |
InChI Key | BZDBSWDFNKNCDT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl |
Structural Features
The compound possesses several key structural elements that contribute to its chemical behavior:
-
A trifluoromethyl group (-CF₃) attached to the meta position of a phenyl ring
-
An amino group (-NH₂) serving as a basic site and nucleophilic center
-
A nitrile group (-C≡N) providing potential for various transformations
-
Hydrochloride salt formation, affecting solubility and stability properties
The trifluoromethyl substituent is particularly noteworthy as it significantly alters the electronic properties of the molecule through its strong electron-withdrawing effect, influencing reactivity patterns and potential biological interactions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically follows a well-established pathway:
Primary Synthetic Approach
The most common synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonium acetate and potassium cyanide under controlled conditions. This Strecker synthesis yields the desired product through the formation of an imine intermediate followed by cyanide addition. The reaction sequence can be outlined as follows:
-
Formation of imine from 3-(trifluoromethyl)benzaldehyde and ammonium acetate
-
Nucleophilic addition of cyanide to the imine
-
Protonation of the amino group with hydrochloric acid to form the hydrochloride salt
Reaction Conditions
Critical parameters for successful synthesis include:
-
Temperature control (typically 0-25°C during cyanide addition)
-
pH maintenance (slightly acidic during the final stages)
-
Appropriate solvent selection (commonly methanol or ethanol)
-
Careful addition rates of reagents to prevent side reactions
Industrial Production Methods
For larger-scale production, modifications to the laboratory synthesis are implemented to optimize yield, purity, and safety:
-
Continuous flow reactors may replace batch processes to improve efficiency
-
Alternative cyanide sources (such as trimethylsilyl cyanide) may be employed to reduce hazards
-
Advanced purification techniques including recrystallization or chromatography are utilized to achieve high purity standards
-
Process analytical technology may be implemented for real-time monitoring of reaction progress
Chemical Properties and Reactions
Physical Properties
Property | Value/Description |
---|---|
Appearance | White to off-white crystalline powder |
Solubility | Soluble in polar solvents (water, methanol, DMSO) |
Melting Point | Data not provided in search results |
pKa | Data not provided in search results |
Chemical Reactions
The compound participates in various chemical reactions due to its functional groups:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the amino group:
-
Oxidizing agents such as potassium permanganate (KMnO₄) can be employed
-
Potential formation of corresponding oxides or higher oxidation state products
-
Controlled oxidation conditions are crucial to prevent multiple oxidation sites
Reduction Reactions
Reduction processes can be directed at the nitrile functionality:
-
Reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine
-
Catalytic hydrogenation (H₂/Pd) offers more selective reduction pathways
-
Sequential reduction can yield derivatives with modified pharmacological properties
Substitution Reactions
The trifluoromethyl group influences substitution reactions:
-
Nucleophilic substitution reactions occur under specific conditions
-
The trifluoromethyl group can be substituted with other functional groups
-
These transformations allow for the creation of diverse chemical libraries
Biological Activity and Applications
Enhanced Drug-Like Properties
The trifluoromethyl group confers several advantageous properties:
-
Increased lipophilicity, potentially improving membrane permeability
-
Enhanced metabolic stability against oxidative degradation
-
Improved binding affinity to various protein targets through electronic effects and lipophilic interactions
Enzyme Inhibition
Research has indicated potential enzyme inhibitory activity:
-
Preliminary studies suggest inhibitory effects on reverse transcriptase enzymes
-
The presence of the trifluoromethyl group significantly enhances potency compared to non-fluorinated analogs
-
This activity suggests potential applications in antiviral therapy development
Applications in Organic Synthesis
The compound serves as a valuable building block in synthetic chemistry:
-
The nitrile group can be hydrolyzed to form carboxylic acids or amides
-
The amino group facilitates coupling reactions typical of aromatic amines
-
These transformations enable the synthesis of more complex molecules with potential therapeutic applications
Comparison with Similar Compounds
Structural analogs with positional variations show differing activity profiles:
Compound | Structural Difference | Notable Effects |
---|---|---|
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile HCl | ortho-CF₃ position | Different binding profile due to steric effects |
2-Amino-2-[4-(trifluoromethyl)phenyl]acetonitrile HCl | para-CF₃ position | Altered electronic distribution and reactivity |
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol HCl | Reduced nitrile (alcohol) | Different hydrogen bonding capability |
The meta position of the trifluoromethyl group in the title compound creates a unique electronic environment that influences its chemical reactivity and biological activity compared to these analogs .
Research Applications
Medicinal Chemistry
The compound has found applications in medicinal chemistry research due to several favorable characteristics:
Metabolic Stability Studies
The trifluoromethyl group significantly impacts metabolic properties:
-
Enhanced resistance to cytochrome P450-mediated oxidation
-
Prolonged half-life in liver microsome assays
-
These properties make it valuable for developing compounds with improved pharmacokinetic profiles
Structure-Activity Relationship Studies
Research utilizing this compound has contributed to understanding structure-activity relationships:
-
Systematic variations of the trifluoromethyl position provide insights into binding requirements
-
Modifications of the nitrile group help establish the importance of this functional group in target binding
-
These studies guide the rational design of more potent and selective compounds
Receptor Binding Studies
The compound's unique structure facilitates specific receptor interactions:
-
The trifluoromethyl group provides a lipophilic binding pocket interaction
-
The amino group can form hydrogen bonds with receptor sites
-
The nitrile group serves as a hydrogen bond acceptor in target binding
Analytical Characterization
Spectroscopic Properties
The compound exhibits characteristic spectroscopic features useful for identification and purity assessment:
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy reveals distinctive signals:
-
¹H NMR shows aromatic protons in the region δ 7.5-8.0 ppm
-
The methine proton (CH) adjacent to the amino and nitrile groups appears as a singlet
-
¹⁹F NMR displays a characteristic signal for the trifluoromethyl group
-
¹³C NMR confirms the presence of the nitrile carbon at approximately δ 120 ppm
Mass Spectrometry
Mass spectrometric analysis provides valuable structural information:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 201.06342 | 146.8 |
[M+Na]⁺ | 223.04536 | 155.6 |
[M+NH₄]⁺ | 218.08996 | 149.4 |
[M+K]⁺ | 239.01930 | 147.1 |
[M-H]⁻ | 199.04886 | 137.3 |
[M+Na-2H]⁻ | 221.03081 | 148.4 |
[M]⁺ | 200.05559 | 144.3 |
[M]⁻ | 200.05669 | 144.3 |
These mass spectrometric data provide characteristic fingerprints for identification and confirmation of the compound's structure .
Hazard Statement | Precautionary Statement |
---|---|
H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
H315 - Causes skin irritation | P264 - Wash hands thoroughly after handling |
H319 - Causes serious eye irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
H335 - May cause respiratory irritation | P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
The compound should be stored in a cool, dry place for long-term stability and handled by technically qualified personnel in appropriate laboratory settings .
Future Research Directions
Medicinal Chemistry Development
Several promising research avenues exist for this compound:
-
Further exploration of structure-activity relationships by systematic modification of substituents
-
Development of more selective enzyme inhibitors based on the trifluoromethyl-phenyl-acetonitrile scaffold
-
Investigation of potential synergistic effects when combined with established therapeutic agents
Synthetic Applications
The compound's reactive functional groups offer opportunities for chemical diversification:
-
Development of new synthetic methodologies utilizing the nitrile and amino groups
-
Exploration of stereoselective transformations to create chiral derivatives
-
Incorporation into more complex molecular frameworks for biological screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume